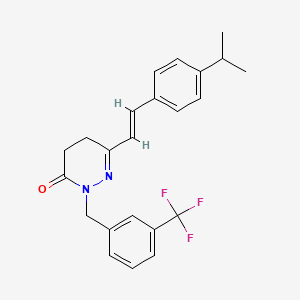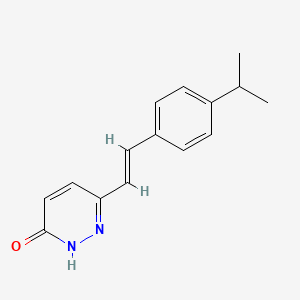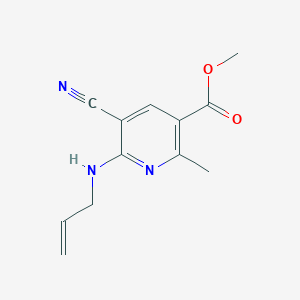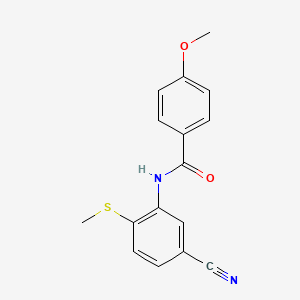![molecular formula C21H14Cl2N2OS B3122505 N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide CAS No. 303147-53-7](/img/structure/B3122505.png)
N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : This compound is involved in the synthesis of various sulfanyl, sulfinyl, and sulfonyl derivatives. These derivatives have been synthesized and characterized using different spectroscopic techniques. Such synthesis is critical for exploring new chemical entities with potential biological activities (Lahtinen et al., 2014).
Involvement in Complex Chemical Reactions : It plays a role in complex chemical reactions, like the coordination chemistry of dinucleating P2N2S ligands, leading to the formation of dinuclear palladium thiophenolate complexes (Siedle et al., 2007).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Derivatives of this compound have shown antimicrobial activity. For instance, certain sulfanilamide derivatives, which are structurally related, have been screened for antibacterial and antifungal activities against various strains (Limban et al., 2011).
Potential in Cancer Treatment : Some derivatives have demonstrated significant anticancer activities. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and shown potent cytotoxic activity against several human cancer cell lines (Ravichandiran et al., 2019).
Material Science and Other Applications
Polymer Synthesis : It has been used in the synthesis of transparent aromatic polyimides with high refractive indices, indicating its potential application in material science, particularly in the development of materials with unique optical properties (Tapaswi et al., 2015).
Chemiluminescence Studies : This compound is also involved in the study of chemiluminescence, particularly in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes (Watanabe et al., 2010).
properties
IUPAC Name |
N-[5-cyano-2-(2,6-dichlorophenyl)sulfanylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-13-5-2-3-6-15(13)21(26)25-18-11-14(12-24)9-10-19(18)27-20-16(22)7-4-8-17(20)23/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTGJICYHXSVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C#N)SC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Fluorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3122422.png)



![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122443.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B3122454.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B3122466.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide](/img/structure/B3122478.png)

![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)
![N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122519.png)